4-(Diphenylamino)phenol
Overview
Description
4-(Diphenylamino)phenol is a chemical compound with the molecular formula C18H15NO . It is also known by other names such as 4-hydroxyltriphenylamine .
Synthesis Analysis
The synthesis of this compound-related compounds has been reported in the literature. For instance, a series of novel organic conjugated molecules were synthesized by integrating a 4-diphenylamino-phenyl unit with a pyrazine segment . The compounds were fully characterized and exhibited reversible acidochromism in response to protonation and deprotonation .Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a diphenylamino group . The average mass of the molecule is 261.318 Da and the monoisotopic mass is 261.115356 Da .Scientific Research Applications
Antimicrobial Activity
4-(Diphenylamino)phenol derivatives have been investigated for their antimicrobial properties. For example, new chemicals containing diphenylaminomethane groups, which are structurally related to this compound, have been found to be effective as agricultural or industrial fungicides and bactericides (Downs, 1972).
Environmental Remediation
The compound's derivatives also play a role in environmental remediation. Studies on the adsorption of substituted phenols, including those structurally similar to this compound, on activated carbon fibers (ACFs) have shown their effectiveness in removing toxic phenols from aqueous solutions, indicating potential for water purification applications (Liu et al., 2010). Additionally, the biodegradation of diphenyl ether and its monohalogenated derivatives by specific bacterial strains indicates the potential of microorganism-based strategies for the degradation of phenolic pollutants in the environment (Schmidt et al., 1992).
Antioxidant and Biological Activities
The antioxidant properties of phenolic compounds are well-documented, and derivatives of this compound have been studied for their antioxidant activities. For instance, research on the antioxidant activity of phenolic acids and their derivatives has highlighted their potential in protecting against oxidative stress (Chen et al., 2020). Additionally, the study of mixed ligand metal complexes incorporating 4-aminoantipyrine, which shares functional similarities with this compound, has shown promising antioxidant and antimicrobial activities, suggesting potential for medical and environmental applications (Joseph & Rani, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a part of a series of novel organic conjugated molecules . These molecules are characterized by their ability to exhibit reversible acidochromism in response to protonation and deprotonation .
Mode of Action
The mode of action of 4-(Diphenylamino)phenol involves its interaction with protons. The compound exhibits reversible acidochromism, meaning it changes color in response to protonation (the addition of a proton) and deprotonation (the removal of a proton) . This property suggests that the compound can act as a pH indicator, changing its optical properties based on the acidity or alkalinity of its environment.
Biochemical Pathways
For instance, they play a role in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it may be well-absorbed in the body
Result of Action
The compound’s ability to exhibit reversible acidochromism suggests that it may have potential applications in sensing and imaging technologies, where changes in color can indicate changes in environmental conditions .
Action Environment
The action of this compound is influenced by environmental factors such as pH. Its ability to exhibit reversible acidochromism means that the compound’s optical properties, and therefore its action, can change based on the acidity or alkalinity of its environment .
Properties
IUPAC Name |
4-(N-phenylanilino)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNBBGIZLQDSGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467528 | |
Record name | Phenol, 4-(diphenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25069-86-7 | |
Record name | Phenol, 4-(diphenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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